molecular formula C11H16ClN3O2 B1478279 3-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one CAS No. 2098002-94-7

3-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1478279
CAS No.: 2098002-94-7
M. Wt: 257.72 g/mol
InChI Key: FSVGXJYPSHWGDH-UHFFFAOYSA-N
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Description

3-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-chloro-1-(3-methoxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cysteine-reactive small-molecule fragments, which are used in chemoproteomic and ligandability studies . These interactions can help identify and target traditionally druggable proteins as well as difficult-to-target proteins. The nature of these interactions involves covalent bonding with cysteine residues, which can lead to the inhibition or activation of specific enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole-bearing compounds have been shown to exhibit potent antileishmanial and antimalarial activities, which can be attributed to their ability to interfere with the life cycle of parasites . Additionally, this compound may impact cellular processes by modulating the activity of specific enzymes and proteins involved in these pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can covalently bind to cysteine residues in target proteins, leading to the inhibition or activation of specific enzymes . These binding interactions can result in changes in gene expression, which can ultimately affect cellular function and metabolism. The ability of this compound to modulate enzyme activity and gene expression makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound’s stability and degradation can influence its effectiveness in biochemical assays and experiments. Long-term studies in in vitro and in vivo settings have shown that this compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that pyrazole-bearing compounds can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can modulate the activity of specific enzymes involved in metabolic processes, leading to changes in metabolite levels and overall cellular metabolism . Understanding the metabolic pathways that this compound is involved in can provide insights into its potential therapeutic applications and effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and effectiveness. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of this compound can affect its accumulation and activity, making it important to study these processes to optimize its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular function. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-1-(3-methoxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-17-10-8-14(11(16)3-4-12)7-9(10)15-6-2-5-13-15/h2,5-6,9-10H,3-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVGXJYPSHWGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1N2C=CC=N2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.